Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Borono-2-chloro-3-fluorobenzoic Acid for Researchers and Drug Development Professionals
4-Borono-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic compound that stands at the intersection of several key areas in modern drug discovery and organic synthesis. As a member of the arylboronic acid class, its primary utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of contemporary medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to form complex molecular architectures, particularly the biaryl motifs prevalent in many pharmaceutical agents.[3]
The strategic placement of chloro and fluoro substituents on the phenyl ring, in addition to the carboxylic acid and boronic acid groups, imparts a unique set of electronic and steric properties. These features allow for fine-tuning of physicochemical characteristics such as acidity, lipophilicity, and metabolic stability in target molecules. Furthermore, the boronic acid moiety itself is a versatile pharmacophore, capable of forming reversible covalent bonds with diols. This property is increasingly exploited for targeted drug delivery, particularly to cells overexpressing sialic acids (a type of diol-containing sugar) on their surface, such as cancer cells.[4][5]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the predicted properties, synthesis, reactivity, and applications of 4-Borono-2-chloro-3-fluorobenzoic acid. While this specific molecule is a specialized research compound with limited published data, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource.
Physicochemical and Structural Properties
The properties of 4-Borono-2-chloro-3-fluorobenzoic acid are dictated by the interplay of its four distinct functional groups. The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups significantly influences the reactivity of the boronic acid.
Key Property Summary
The following table summarizes the calculated and estimated properties for this compound. Experimental values for close structural analogs are provided for context.
| Property | Value (4-Borono-2-chloro-3-fluorobenzoic acid) | Context from Analogs |
| Molecular Formula | C₇H₅BClFO₄ | C₇H₃BrClFO₂ (Bromo-analog)[6] |
| Molecular Weight | 218.38 g/mol | 253.45 g/mol (Bromo-analog)[6] |
| CAS Number | Not assigned | 1807036-03-8 (4-Bromo-2-chloro-3-fluorobenzoic acid)[6] |
| Appearance | Predicted: White to off-white solid/powder | White to off-white powder or crystals |
| Melting Point | Predicted: >200 °C | 204-205 °C (4-Bromo-3-chloro-2-fluorobenzoic acid)[7] |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | General for arylboronic acids |
| pKa (Carboxylic Acid) | Predicted: ~2.5 - 3.5 | The presence of multiple electron-withdrawing groups increases acidity compared to benzoic acid (pKa ≈ 4.2). |
| pKa (Boronic Acid) | Predicted: ~7.5 - 8.5 | The pKa is lowered by the electron-withdrawing substituents compared to phenylboronic acid (pKa ≈ 8.8). |
Structural Analysis
The molecule's structure is key to its function. The ortho-chloro and meta-fluoro substituents create a specific electronic and steric environment around the reactive boronic acid and carboxylic acid groups.
Caption: 2D structure of 4-Borono-2-chloro-3-fluorobenzoic acid.
Proposed Synthesis and Purification Workflow
A plausible synthetic route to 4-Borono-2-chloro-3-fluorobenzoic acid involves the conversion of its corresponding aryl bromide precursor. This method leverages the well-established chemistry of organometallic intermediates.
Synthetic Pathway: Lithiation-Borylation
The proposed synthesis starts from 4-Bromo-2-chloro-3-fluorobenzoic acid (CAS 1807036-03-8). The aryl bromide is converted to an organolithium species via lithium-halogen exchange, which is then quenched with a boron electrophile (e.g., triisopropyl borate) to form the boronate ester. Subsequent acidic hydrolysis yields the final boronic acid product.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard methods for this transformation.
Step 1: Esterification (Protection)
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Suspend 4-Bromo-2-chloro-3-fluorobenzoic acid (1.0 eq) in methanol (10 volumes).
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Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
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Cool the reaction, remove methanol under reduced pressure, and neutralize with saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 2: Lithiation and Borylation
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Dissolve the protected starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting organolithium species at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by slowly adding 2M hydrochloric acid (HCl) at 0 °C.
-
Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the boronate ester and the methyl ester.
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Extract the aqueous phase with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol). Commercially available arylboronic acids often contain boroxine (anhydride trimer) impurities, which can be removed by this process.[8]
-
Alternatively, silica gel column chromatography can be employed for higher purity.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 4-Borono-2-chloro-3-fluorobenzoic acid is primarily realized through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an organic halide or triflate (R-X). It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[3]
Mechanism: The catalytic cycle involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond, forming a Pd(II) complex.[1][2]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. aablocks.com [aablocks.com]
- 7. 4-Bromo-3-chloro-2-fluorobenzoic acid CAS#: 194804-94-9 [m.chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
